![molecular formula C15H19NO4 B11842749 N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-Hidroxiciclohexil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un grupo ciclohexil, un grupo hidroxilo y una estructura benzo-dioxina, lo que lo convierte en una molécula única para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-((1r,4r)-4-Hidroxiciclohexil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de 4-hidroxiciclohexanona con 2,3-dihidrobenzo[b][1,4]dioxina-5-ácido carboxílico en presencia de un agente de acoplamiento como EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano bajo condiciones de temperatura controlada .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-((1r,4r)-4-Hidroxiciclohexil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como PCC (clorocromato de piridinio).
Reducción: El grupo carboxamida se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica, formando éteres o ésteres.
Reactivos y condiciones comunes
Oxidación: PCC en diclorometano a temperatura ambiente.
Reducción: LiAlH4 en éter seco bajo condiciones de reflujo.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la piridina.
Principales productos
Oxidación: Formación de un derivado cetónico.
Reducción: Formación de un derivado de amina.
Sustitución: Formación de derivados de éter o éster.
Aplicaciones Científicas De Investigación
N-((1r,4r)-4-Hidroxiciclohexil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-((1r,4r)-4-Hidroxiciclohexil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo carboxamida puede interactuar con enzimas y receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Dioxinas policloradas (PCDD): Estos compuestos comparten la estructura de la dioxina, pero difieren en sus patrones de sustitución de cloro.
Dibenzofuranos policlorados (PCDF): Similar a las PCDD, pero con un anillo de furano en lugar de un anillo de dioxina.
Bifenilos policlorados (PCB): Compuestos estructuralmente relacionados con unidades de bifenilo y sustituciones de cloro.
Singularidad
N-((1r,4r)-4-Hidroxiciclohexil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida es única debido a su combinación específica de grupos funcionales y estereoquímica, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
N-(4-hydroxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C15H19NO4/c17-11-6-4-10(5-7-11)16-15(18)12-2-1-3-13-14(12)20-9-8-19-13/h1-3,10-11,17H,4-9H2,(H,16,18) |
Clave InChI |
KRARMXRHEVGHOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


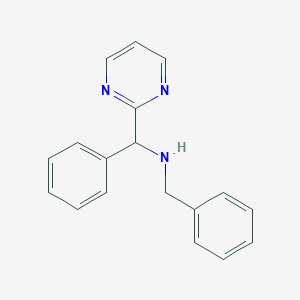
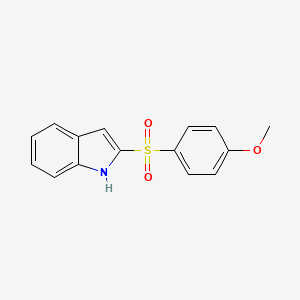
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)

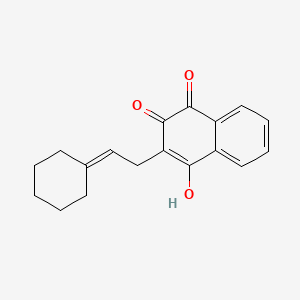
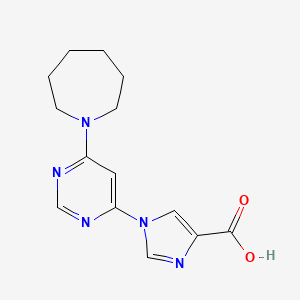

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
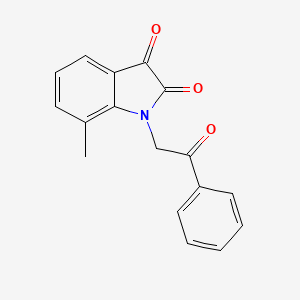
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)


![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
